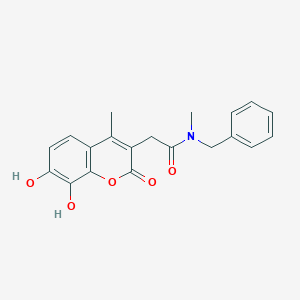![molecular formula C21H21NO4 B264441 N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B264441.png)
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide, also known as BPCA, is a chemical compound that has been studied extensively in the field of scientific research. BPCA belongs to the class of coumarin derivatives and has shown potential in various applications such as drug development, cancer treatment, and as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is not fully understood, but it has been suggested that it inhibits the growth of cancer cells by inducing apoptosis. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to activate the caspase pathway, which leads to the cleavage of proteins and ultimately cell death. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been found to have both biochemical and physiological effects. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been found to have anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been shown to have anti-cancer properties, making it a potential candidate for drug development. However, one of the limitations of using N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide. One area of research could be the development of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide as a potential drug candidate for cancer treatment. Another area of research could be the development of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide-based fluorescent probes for the detection of other metal ions. Further studies could also be conducted to understand the mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide and its potential as an anti-inflammatory agent.
Conclusion:
In conclusion, N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide is a chemical compound that has shown potential in various scientific research applications. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been studied extensively for its anti-cancer properties and its potential as a fluorescent probe. Further research is needed to fully understand the mechanism of action of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide and its potential as a drug candidate for cancer treatment.
Métodos De Síntesis
The synthesis of N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide involves the reaction of 7-hydroxy-4-phenylcoumarin with butylbromoacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been extensively studied in scientific research due to its potential applications in drug development and cancer treatment. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide has also been used as a fluorescent probe for the detection of metal ions such as copper and iron.
Propiedades
Nombre del producto |
N-butyl-2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-butyl-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C21H21NO4/c1-2-3-11-22-20(23)14-25-16-9-10-17-18(15-7-5-4-6-8-15)13-21(24)26-19(17)12-16/h4-10,12-13H,2-3,11,14H2,1H3,(H,22,23) |
Clave InChI |
IAWNJZPQYBHSJG-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
SMILES canónico |
CCCCNC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![N-isopropyl-3-(methylsulfanyl)-2-({[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)propanamide](/img/structure/B264359.png)
![N-[3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycylglycine](/img/structure/B264380.png)
![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)

![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![6-(4-methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one](/img/structure/B264458.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)